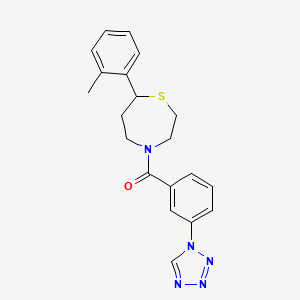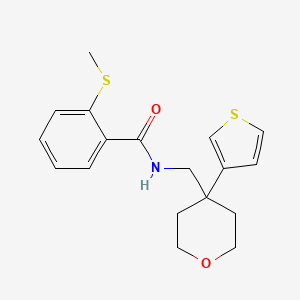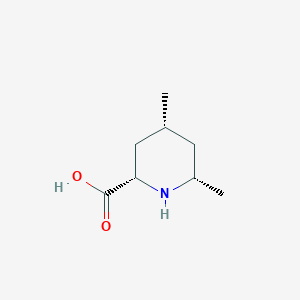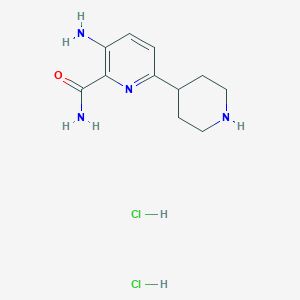![molecular formula C16H13N3O4S2 B3012664 N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide CAS No. 727689-69-2](/img/structure/B3012664.png)
N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its potential biological activities. The furan and thiazole moieties present in this compound are known to contribute to various pharmacological properties, making it a valuable target for synthesis and study in medicinal chemistry.
Synthesis Analysis
The synthesis of related thiazolidinone derivatives involves the reaction of 3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one with various aldehydes to yield a series of 5-[(het)arylmethylidene] derivatives . The process includes the use of thionyl chloride and subsequent reduction with zinc in acetic acid to produce bis-thiazolidine derivatives. Although the specific synthesis of N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is not detailed, the methods described provide a foundation for the synthesis of similar compounds.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by a 1,3-thiazolidin-4-one core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the furan-2-ylmethyl group suggests potential interactions due to the aromatic nature of the furan ring. The molecular structure is likely to influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolidinone derivatives are crucial for the formation of the final compounds. The reaction with aromatic and heterocyclic aldehydes to form the 5-[(het)arylmethylidene] derivatives indicates a level of versatility in the chemical behavior of the thiazolidinone core . The use of thionyl chloride and reduction with zinc in acetic acid are key steps in manipulating the sulfur-containing moieties within the structure.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide are not provided, the properties of similar thiazolidinone derivatives can be inferred. These compounds typically exhibit solid-state properties and may have varying solubilities in organic solvents. The presence of the nitro group in the aromatic ring could influence the electron distribution and thus the chemical reactivity of the compound.
Relevant Case Studies
The synthesized thiazolidinone derivatives have been screened for antitumor activity, indicating their potential use in medicinal chemistry and drug discovery . The study of these compounds in biological systems can provide valuable insights into their mechanism of action and efficacy as therapeutic agents. However, specific case studies involving N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide are not mentioned in the provided papers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Properties
- Baviskar, Khadabadi, and Deore (2013) synthesized a new series of thiazolidin-4-one derivatives, including compounds structurally similar to N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide, to evaluate their antimicrobial properties. These compounds showed significant in vitro antibacterial and antifungal activities (Baviskar, Khadabadi, & Deore, 2013).
Synthesis and Biological Evaluation
- Evren, Yurttaş, Eksellı, and Akalın-Çiftçi (2019) developed similar N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity. These compounds showed selective cytotoxicity against human lung adenocarcinoma cells, indicating potential for anticancer applications (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antitumor Potential
- Matiichuk, Horak, Chaban, Horishny, Tymoshuk, and Matiychuk (2020) worked on derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, which are structurally related to the compound . They found that these derivatives exhibited significant antitumor activity, surpassing reference drugs like 5-fluorouracil and cisplatin (Matiichuk, Horak, Chaban, Horishny, Tymoshuk, & Matiychuk, 2020).
Enhancement of Chromatid Exchange in Cells
- Shirai and Wang (1980) studied nitrofurans, including N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide, for their effect on sister-chromatid exchange in Chinese hamster ovary cells. They observed a significant increase in exchange frequency, indicating potential genotoxic effects (Shirai & Wang, 1980).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c20-15(17-8-13-5-2-6-23-13)10-25-16-18-14(9-24-16)11-3-1-4-12(7-11)19(21)22/h1-7,9H,8,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMYNZBHDNJOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

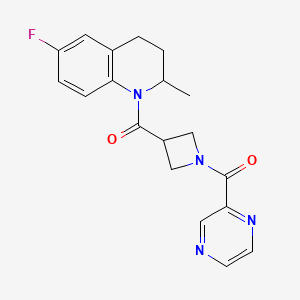
![2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B3012584.png)
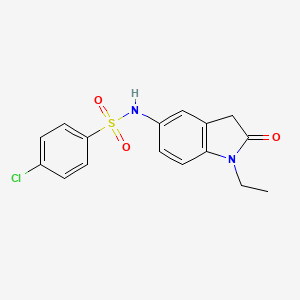
![N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B3012589.png)
![1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3012590.png)
![N-(2-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012593.png)

![N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3012597.png)

